molecular formula C10H18F2N2O2 B15147871 tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate

tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate

Cat. No.: B15147871
M. Wt: 236.26 g/mol
InChI Key: BUKXGGNFFUMWRC-ZETCQYMHSA-N
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Description

tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a difluoropiperidine ring

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbamate group can yield the corresponding amine, while substitution reactions can lead to various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is used as a protecting group for amines. The Boc group is stable under most nucleophilic and basic conditions, making it a valuable tool in peptide synthesis and other organic transformations .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, tert-butyl carbamates are used in the production of various chemicals and materials. Their stability and reactivity make them suitable for applications in polymer synthesis and other industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is unique due to the presence of the difluoropiperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1

InChI Key

BUKXGGNFFUMWRC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNCC1(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1(F)F

Origin of Product

United States

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